4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a useful research compound. Its molecular formula is C24H25FN2O2 and its molecular weight is 392.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been shown to inhibit both ENT1 and ENT2, but it is more selective towards ENT2 .
Mode of Action
The compound inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, this compound can potentially disrupt these biochemical pathways and influence adenosine-related functions .
Pharmacokinetics
Given its irreversible and non-competitive inhibition of ents , it is likely that the compound exhibits unique Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in the transport of nucleosides and nucleoside analogues . This could potentially disrupt nucleotide synthesis and chemotherapy, and influence adenosine-related functions . The exact molecular and cellular effects would depend on the specific cellular context and the presence of other interacting molecules.
Biochemical Analysis
Biochemical Properties
The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy . It interacts with these transporters in a concentration-dependent manner .
Cellular Effects
In cellular processes, this compound influences cell function by inhibiting the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis . This compound also regulates extracellular adenosine levels in the vicinity of its receptors, influencing adenosine-related functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to ENTs and inhibiting their function . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that the inhibitory effect of this compound on ENTs could not be reversed with excess washing, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role as an ENT inhibitor, it may influence the metabolism of nucleosides and nucleoside analogues .
Transport and Distribution
As an ENT inhibitor, it likely interacts with these transporters to influence its localization or accumulation .
Biological Activity
The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets and its therapeutic potential.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C21H21FN2O3
- Molecular Weight : 368.40 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its interactions with specific enzymes and receptors. Notably, it has shown promise as an inhibitor of monoamine oxidases (MAO) and equilibrative nucleoside transporters (ENTs).
1. Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are critical enzymes involved in the metabolism of neurotransmitters. The compound exhibits significant inhibitory activity against MAO-B, making it a candidate for neuroprotective therapies.
- IC50 Values :
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 0.013 | MAO-B |
T3 | 0.039 | MAO-B |
T6 | 0.099 | MAO-B |
2. Equilibrative Nucleoside Transporter Inhibition
The compound has been identified as a selective inhibitor of ENT2 over ENT1. This selectivity suggests potential applications in modulating adenosine signaling pathways, which have implications in cancer therapy and neuroprotection.
- Selectivity : The compound shows a greater affinity for ENT2, which is significant given the role of ENT1 and ENT2 in cellular nucleotide uptake and adenosine signaling .
Case Studies
Recent studies have evaluated the pharmacological profiles of this compound in various experimental setups:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound reduced neuronal apoptosis and oxidative stress markers significantly.
Case Study 2: Antitumor Activity
Another study explored the antitumor potential of the compound against various cancer cell lines. The results showed that it inhibited cell proliferation effectively with an IC50 ranging from 1.61 µg/mL to 1.98 µg/mL , depending on the cell line tested .
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c25-21-7-3-4-8-22(21)27-11-9-26(10-12-27)16-19-15-24(28)29-23-14-18-6-2-1-5-17(18)13-20(19)23/h3-4,7-8,13-15H,1-2,5-6,9-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJMKULKNFLREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.